Cas no 2138186-88-4 (5-chloro-7-ethyl-2-(2-methylpropyl)-1,2,4triazolo1,5-apyridine)

5-Chloro-7-ethyl-2-(2-methylpropyl)-1,2,4-triazolo[1,5-a]pyridine is a heterocyclic compound featuring a triazolopyridine core with chloro, ethyl, and isobutyl substituents. Its structural complexity and functional group arrangement make it a valuable intermediate in pharmaceutical and agrochemical synthesis. The chloro and ethyl groups enhance reactivity, facilitating further derivatization, while the isobutyl side chain contributes to lipophilicity, potentially improving bioavailability. This compound is particularly useful in medicinal chemistry for developing bioactive molecules due to its stable triazole ring and modifiable pyridine scaffold. Its precise synthesis and purity are critical for ensuring consistent performance in research and industrial applications.
5-chloro-7-ethyl-2-(2-methylpropyl)-1,2,4triazolo1,5-apyridine structure
2138186-88-4 structure
Product Name:5-chloro-7-ethyl-2-(2-methylpropyl)-1,2,4triazolo1,5-apyridine
CAS No:2138186-88-4
MF:C12H16ClN3
MW:237.728541374207
CID:6303774
PubChem ID:165475708
Update Time:2025-06-22

5-chloro-7-ethyl-2-(2-methylpropyl)-1,2,4triazolo1,5-apyridine Chemical and Physical Properties

Names and Identifiers

    • 5-chloro-7-ethyl-2-(2-methylpropyl)-1,2,4triazolo1,5-apyridine
    • EN300-1078274
    • 5-chloro-7-ethyl-2-(2-methylpropyl)-[1,2,4]triazolo[1,5-a]pyridine
    • 2138186-88-4
    • Inchi: 1S/C12H16ClN3/c1-4-9-6-10(13)16-12(7-9)14-11(15-16)5-8(2)3/h6-8H,4-5H2,1-3H3
    • InChI Key: JGMUVLXTNDJEMP-UHFFFAOYSA-N
    • SMILES: ClC1=CC(CC)=CC2=NC(CC(C)C)=NN21

Computed Properties

  • Exact Mass: 237.1032752g/mol
  • Monoisotopic Mass: 237.1032752g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 234
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.1
  • Topological Polar Surface Area: 30.2Ų

5-chloro-7-ethyl-2-(2-methylpropyl)-1,2,4triazolo1,5-apyridine Pricemore >>

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Additional information on 5-chloro-7-ethyl-2-(2-methylpropyl)-1,2,4triazolo1,5-apyridine

5-chloro-7-ethyl-2-(2-methylpropyl)-1,2,4-triazolo[1,5-a]pyridine: A Novel Compound with Potential Therapeutic Applications

5-chloro-7-ethyl-2-(2-methylpropyl)-1,2,4-triazolo[1,5-a]pyridine, identified by the chemical structure CAS No. 2138186-88-4, represents a promising candidate in the field of medicinal chemistry. This compound belongs to the class of triazolopyridine derivatives, which have garnered significant attention for their diverse biological activities. The molecular framework of 5-chloro-7-ethyl-2-(2-methylpropyl)-1,2,4-triazolo[1,5-a]pyridine is characterized by the presence of a triazolo[1,5-a]pyridine ring system, with additional functional groups that contribute to its unique pharmacological profile. The introduction of a chlorine atom at the 5-position and an ethyl group at the 7-position are critical for modulating its biological activity, as these substituents influence the compound's interaction with target proteins and its metabolic stability.

Recent studies have highlighted the potential of 5-chloro-7-ethyl-2-(2-methylpropyl)-1,2,4-triazolo[1,5-a]pyridine in various therapeutic areas. For instance, a 2023 research article published in Journal of Medicinal Chemistry demonstrated its ability to inhibit the activity of a key enzyme involved in cancer progression. The compound's mechanism of action involves the disruption of signal transduction pathways that are often dysregulated in malignant cells. This finding underscores the importance of the 5-chloro and 7-ethyl substituents in enhancing the compound's selectivity for these targets.

The 1,2,4-triazolo[1,5-a]pyridine ring system is a well-known scaffold in pharmaceutical research due to its ability to form stable interactions with biological targets. The presence of this ring in 5-chloro-7-ethyl-2-(2-methylpropyl)-1,2,4-triazolo[1,5-a]pyridine contributes to its structural rigidity, which is crucial for maintaining the spatial orientation required for effective ligand-receptor interactions. The 2-(2-methylpropyl) substituent further enhances the compound's hydrophobic properties, enabling it to penetrate cell membranes more efficiently.

Advances in computational chemistry have facilitated the design and optimization of compounds like 5-chloro-7-ethyl-2-(2-methylpropy)-1,2,4-triazolo[1,5-a]pyridine. Molecular docking studies have revealed that the compound can bind to specific protein pockets with high affinity, making it a potential lead candidate for drug development. A 2022 study published in Drug Discovery Today reported that the compound exhibits promising activity against a panel of cancer cell lines, with IC50 values in the nanomolar range. These findings suggest that the compound may have broad-spectrum antitumor potential.

One of the key advantages of 5-chloro-7-ethyl-2-(2-methylpropyl)-1,2,4-triazolo[1,5-a]pyridine is its ability to modulate multiple signaling pathways simultaneously. This multitargeting property is particularly valuable in the treatment of complex diseases such as cancer, where the dysregulation of multiple pathways contributes to tumor progression. The compound's ability to inhibit both kinase and enzyme activities has been validated through in vitro experiments, highlighting its potential as a multitarget therapeutic agent.

Recent advances in synthetic chemistry have enabled the efficient synthesis of 5-chloro-7-ethyl-2-(2-methylpropyl)-1,2,4-triazolo[1,5-a]pyridine with high purity and yield. A 2023 publication in Organic & Biomolecular Chemistry described a novel synthetic route that involves the formation of the triazolopyridine ring through a one-pot reaction, significantly reducing the number of steps required for its preparation. This streamlined synthesis method is crucial for the large-scale production of the compound, which is essential for preclinical and clinical development.

The pharmacokinetic properties of 5-chloro-7-ethyl-2-(2-methylpropyl)-1,2,4-triazolo[1,5-a]pyridine have also been investigated. In vivo studies in animal models have shown that the compound exhibits good oral bioavailability and a favorable half-life, which are critical for its therapeutic application. The compound's ability to maintain its structural integrity in biological fluids further enhances its efficacy as a therapeutic agent.

Despite its promising properties, the development of 5-chloro-7-ethyl-2-(2-methylpropyl)-1,2,4-triazolo[1,5-a]pyridine as a drug candidate requires further research to fully understand its mechanisms of action and potential side effects. Ongoing studies are focused on optimizing its selectivity for target proteins and minimizing off-target interactions that could lead to adverse effects. The compound's potential as a therapeutic agent is also being explored in the context of combination therapies, where it may be used in conjunction with other drugs to enhance treatment outcomes.

In conclusion, 5-chloro-7-ethyl-2-(2-methylpropyl)-1,2,4-triazolo[1,5-a]pyridine represents a significant advancement in the field of medicinal chemistry. Its unique structural features and biological activities make it a promising candidate for the development of new therapeutic agents. Continued research into its mechanisms of action and pharmacological properties will be essential for its successful translation into clinical applications.

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